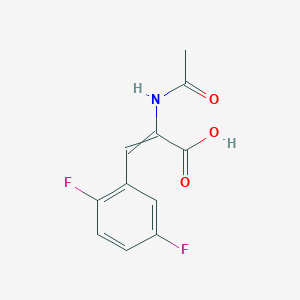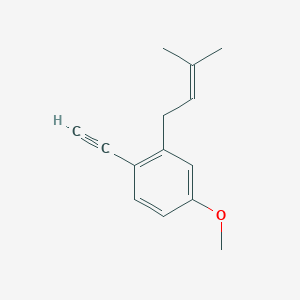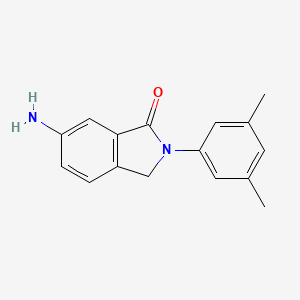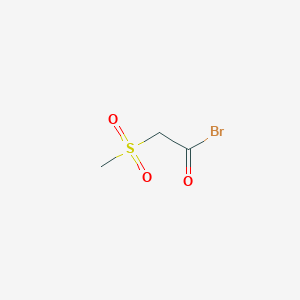
(Methanesulfonyl)acetyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methanesulfonyl)acetyl bromide is an organic compound characterized by the presence of both methanesulfonyl and acetyl bromide functional groups. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetyl bromide can be synthesized through the reaction of methanesulfonyl chloride with acetyl bromide under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrogen chloride formed during the process. The reaction is carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but with enhanced safety measures and optimized reaction conditions to maximize efficiency and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (Methanesulfonyl)acetyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile and reaction conditions used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester.
Wissenschaftliche Forschungsanwendungen
(Methanesulfonyl)acetyl bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing methanesulfonyl and acetyl groups into organic molecules.
Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the modification of polymers and other materials to enhance their properties.
Biochemistry: this compound is used in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of (Methanesulfonyl)acetyl bromide involves the formation of reactive intermediates that can interact with nucleophiles. The methanesulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the acetyl bromide moiety. This facilitates nucleophilic attack and subsequent formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride: Similar in structure but lacks the acetyl bromide group.
Acetyl chloride: Contains the acetyl group but lacks the methanesulfonyl group.
Tosyl chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Uniqueness: (Methanesulfonyl)acetyl bromide is unique due to the presence of both methanesulfonyl and acetyl bromide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
819079-69-1 |
|---|---|
Molekularformel |
C3H5BrO3S |
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
2-methylsulfonylacetyl bromide |
InChI |
InChI=1S/C3H5BrO3S/c1-8(6,7)2-3(4)5/h2H2,1H3 |
InChI-Schlüssel |
PFNOSNGEFQEHMU-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)

![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)


![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)
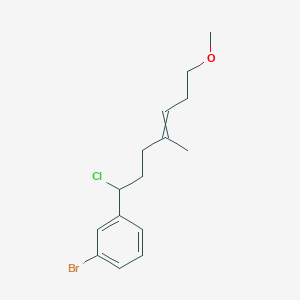
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
